1,3-Propanediamine, N,N-dimethyl-N'-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)-
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Overview
Description
1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazine ring substituted with phenyl and fluorophenyl groups, along with a dimethylamino-propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Substitution Reactions: The phenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under controlled temperatures.
Attachment of the Dimethylamino-Propylamine Moiety: This step involves the nucleophilic substitution reaction where the dimethylamino-propylamine group is attached to the pyridazine core. Common reagents for this step include alkyl halides and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, Lewis acids, and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-3-pyridazinyl)-: Lacks the fluorophenyl group, which may affect its chemical and biological properties.
1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-chlorophenyl)-4-phenyl-3-pyridazinyl)-:
Uniqueness
The presence of the fluorophenyl group in 1,3-Propanediamine, N,N-dimethyl-N’-(6-(4-fluorophenyl)-4-phenyl-3-pyridazinyl)- imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
118516-23-7 |
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Molecular Formula |
C21H23FN4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[6-(4-fluorophenyl)-4-phenylpyridazin-3-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C21H23FN4/c1-26(2)14-6-13-23-21-19(16-7-4-3-5-8-16)15-20(24-25-21)17-9-11-18(22)12-10-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,25) |
InChI Key |
NCOLEQQFBDYUNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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